Cas no 939983-20-7 (4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride)
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-piperazine dihydrochloride
- 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride
- AKOS027288967
- 4-piperazin-1-ylthiane 1,1-dioxide;dihydrochloride
- E?-thiane-1,1-dione dihydrochloride
- 4-(piperazin-1-yl)-1
- 1-(1,1-dioxo-hexahydro-1lambda6-thiopyran-4-yl)-piperazine dihydrochloride
- 939983-20-7
- SCHEMBL1547039
- 4-(Piperazin-1-yl)tetrahydro-2H-thiopyran1,1-dioxidedihydrochloride
- 4-(Piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide dihydrochloride
- Z3074074344
- CS-0236151
- EN300-1693696
- IDXMINCFYOKNTR-UHFFFAOYSA-N
- 1-(1,1-dioxo-tetrahydro-2H-thiopyran-4-yl)-piperazine dihydrochloride
-
- MDL: MFCD13461776
- Inchi: 1S/C9H18N2O2S.2ClH/c12-14(13)7-1-9(2-8-14)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H
- InChI Key: IDXMINCFYOKNTR-UHFFFAOYSA-N
- SMILES: Cl.Cl.S1(CCC(CC1)N1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 290.0622544g/mol
- Monoisotopic Mass: 290.0622544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 264
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.8Ų
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM530348-1g |
4-(Piperazin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide dihydrochloride |
939983-20-7 | 95% | 1g |
$431 | 2022-08-31 | |
| Enamine | EN300-1693696-1g |
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride |
939983-20-7 | 95% | 1g |
$371.0 | 2023-09-20 | |
| Enamine | EN300-1693696-5g |
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride |
939983-20-7 | 95% | 5g |
$1075.0 | 2023-09-20 | |
| Enamine | EN300-1693696-10g |
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride |
939983-20-7 | 95% | 10g |
$1593.0 | 2023-09-20 | |
| Enamine | EN300-1693696-0.05g |
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride |
939983-20-7 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
| Enamine | EN300-1693696-0.1g |
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride |
939983-20-7 | 95.0% | 0.1g |
$98.0 | 2025-02-20 | |
| Enamine | EN300-1693696-0.25g |
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride |
939983-20-7 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
| Enamine | EN300-1693696-0.5g |
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride |
939983-20-7 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
| Enamine | EN300-1693696-1.0g |
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride |
939983-20-7 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
| Enamine | EN300-1693696-2.5g |
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride |
939983-20-7 | 95.0% | 2.5g |
$726.0 | 2025-02-20 |
4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride
Introduction to 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride (CAS No. 939983-20-7)
The compound 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride, identified by the CAS number 939983-20-7, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic derivative combines the structural motifs of piperazine and thiazine, which are well-documented for their diverse biological activities. The presence of the dione and dihydrochloride functionalities enhances its solubility and stability, making it a promising candidate for further investigation in medicinal chemistry.
Recent research has highlighted the potential of thiazine derivatives in addressing various therapeutic challenges. The piperazin-1-yl moiety, in particular, is known for its ability to modulate enzyme activity and receptor binding, making it a valuable scaffold for drug design. In contrast, the thiane core introduces unique electronic and steric properties that can influence molecular interactions with biological targets. The dihydrochloride salt form further improves the compound's pharmacokinetic profile, facilitating its use in preclinical and clinical studies.
One of the most compelling aspects of 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride is its versatility in targeting multiple disease pathways. Studies have demonstrated its efficacy in inhibiting key enzymes involved in inflammation and oxidative stress, which are central to conditions such as neurodegenerative disorders and cardiovascular diseases. The compound's ability to cross the blood-brain barrier has also been noted, suggesting potential applications in central nervous system (CNS) therapies.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed coupling reactions and regioselective functionalization, have been employed to construct the desired heterocyclic framework. These techniques not only enhance the efficiency of synthesis but also allow for structural modifications that can fine-tune biological activity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride with its target proteins. These simulations have revealed key pharmacophoric elements that contribute to its potency and selectivity. By integrating experimental data with computational predictions, researchers can optimize lead compounds for improved therapeutic efficacy.
Preclinical studies have provided preliminary evidence of the compound's pharmacological effects. In vitro assays have shown significant inhibition of inflammatory cytokine production and reduction in oxidative stress markers, indicating its potential as an anti-inflammatory agent. Animal models have further supported these findings by demonstrating measurable improvements in disease symptoms without notable side effects.
The development of 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride aligns with current trends in drug discovery toward rational design and targeted therapy. By leveraging structural biology insights and high-throughput screening technologies, researchers aim to identify novel therapeutic applications for this compound. Its unique combination of chemical features positions it as a versatile tool for addressing unmet medical needs across multiple therapeutic areas.
In conclusion, 4-(piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride (CAS No. 939983-20-7) represents a promising candidate for further pharmaceutical development. Its structural complexity and demonstrated biological activity make it an attractive scaffold for designing next-generation therapeutics. As research continues to uncover new applications for this compound, it is likely to play a significant role in advancing treatments for various human diseases.
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